molecular formula C16H32O2 B1678344 Palmitic acid CAS No. 57-10-3

Palmitic acid

Cat. No.: B1678344
CAS No.: 57-10-3
M. Wt: 256.42 g/mol
InChI Key: IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Description

Palmitic acid, also known as hexadecanoic acid, is a common saturated fatty acid with a 16-carbon chain. It is one of the most prevalent saturated fatty acids found in animals, plants, and microorganisms. This compound is a major component of palm oil, which is derived from the fruit of the oil palm tree. It is also present in meats, cheeses, butter, and other dairy products .

Mechanism of Action

Target of Action

Palmitic acid, the most common saturated fatty acid in the human body, has several targets within the body. It is known to act on various intracellular and extracellular targets, modulating cell signaling pathways . It also interacts with proteins through a process known as palmitoylation . This interaction plays a crucial role in the regulation of protein function .

Mode of Action

This compound interacts with its targets primarily through a process called palmitoylation. In this process, this compound is covalently linked to proteins through a thioester bond . This covalent linkage is reversible, and the bond can be cleaved by thio-esterase . Therefore, palmitoylation serves as a switch that regulates the protein’s function .

Biochemical Pathways

This compound is involved in several biochemical pathways. It negatively feeds back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-CoA to malonyl-CoA . This conversion is a crucial step in the synthesis of fatty acids. This compound is also involved in the oxidation process, where it is broken down in a step-wise fashion through a pathway called β-oxidation .

Pharmacokinetics

It is known that this compound can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .

Result of Action

The primary result of this compound’s action is the regulation of various physiological processes. For instance, it plays a fundamental role in guaranteeing membrane physical properties . It also contributes to protein palmitoylation, palmitoylethanolamide (PEA) biosynthesis, and efficient surfactant activity in the lungs . In certain conditions, an over accumulation of tissue this compound can lead to dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a positive energy balance, excessive intake of carbohydrates (particularly mono and disaccharides), and a sedentary lifestyle can disrupt the mechanisms that maintain a steady state of this compound concentration . This disruption can lead to an over accumulation of tissue this compound, resulting in various health effects .

Biochemical Analysis

Biochemical Properties

Palmitic acid plays various roles in biology. It is a key component of the phospholipids that form cell membranes, as well as a significant source of metabolic energy . The acid also serves as a precursor to longer chain fatty acids and a variety of hormone-like compounds .

Cellular Effects

Exposure to this compound can lead to various cellular effects. For instance, it has been shown to increase the localization of Protein Kinase C Theta (PKC-θ) to cell membranes in the hypothalamus, which is associated with impaired hypothalamic insulin and leptin signaling . This finding suggests that this compound can influence cell function by modulating cell signaling pathways .

Molecular Mechanism

The main anticancer mechanism of this compound involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . This compound also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to alter ROS production, respiration, and gene expression over time . Blocking this compound transport into mitochondria partially reversed the negative effects of this compound, suggesting that the effects of this compound can change over time depending on its stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, one study found that a high-fat diet enhanced cell proliferation and compromised intestinal permeability in a translational canine intestinal organoid model .

Metabolic Pathways

This compound can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) . Changes in its intake do not influence significantly its tissue concentration because the exogenous source is counterbalanced by this compound endogenous biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a principle saturated fatty acid in palm oil, accounting for 44–52% of its total fatty acid content . It is also a common saturated fatty acid in many common dietary fats .

Subcellular Localization

This compound is found in various subcellular locations. For instance, it has been shown to increase the localization of PKC-θ to cell membranes in the hypothalamus . This suggests that this compound can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitic acid can be synthesized through various methods. One common method involves the saponification of palm oil, which was first discovered by Edmond Frémy in 1840 . This process involves the hydrolysis of triglycerides in palm oil using a strong base, such as sodium hydroxide, to produce glycerol and this compound.

Another method involves the hydrogenation of unsaturated fatty acids, such as oleic acid, to produce this compound. This process requires the use of a catalyst, such as nickel, and hydrogen gas under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, this compound is primarily produced through the saponification of palm oil. The process involves heating palm oil with a strong base, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids. The fatty acids are then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Palmitic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

    Oxidation: this compound can be oxidized to produce palmitic aldehyde and this compound. This reaction typically requires the use of strong oxidizing agents, such as potassium permanganate or chromic acid.

    Reduction: this compound can be reduced to produce hexadecanol, a long-chain alcohol. This reaction requires the use of reducing agents, such as lithium aluminum hydride or sodium borohydride.

    Esterification: this compound can react with alcohols to form esters. This reaction typically requires the use of an acid catalyst, such as sulfuric acid, and heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Esterification: Alcohols, sulfuric acid

Major Products Formed

    Oxidation: Palmitic aldehyde, this compound

    Reduction: Hexadecanol

    Esterification: Palmitic esters

Scientific Research Applications

Palmitic acid has numerous scientific research applications across various fields:

    Chemistry: this compound is used as a precursor for the synthesis of other fatty acids and esters. It is also used in the production of soaps and detergents through the saponification process.

    Biology: this compound is a key component of cell membranes and plays a crucial role in maintaining membrane fluidity and integrity.

    Medicine: this compound has been studied for its role in various physiological processes, including inflammation, insulin resistance, and cardiovascular health.

    Industry: this compound is used in the production of candles, lubricants, and food additives.

Comparison with Similar Compounds

Palmitic acid can be compared with other similar saturated fatty acids, such as stearic acid, myristic acid, and lauric acid:

    Stearic Acid: Stearic acid is an 18-carbon saturated fatty acid, whereas this compound has 16 carbons. Stearic acid is less common in the human diet and has different physical properties, such as a higher melting point.

    Myristic Acid: Myristic acid is a 14-carbon saturated fatty acid. It is found in smaller quantities in the diet compared to this compound and has a lower melting point.

    Lauric Acid: Lauric acid is a 12-carbon saturated fatty acid.

This compound is unique due to its widespread presence in both animal and plant sources, as well as its significant role in various physiological processes.

Properties

IUPAC Name

hexadecanoic acid
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InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
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InChI Key

IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C16H32O2
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DSSTOX Substance ID

DTXSID2021602
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Molecular Weight

256.42 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid
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Boiling Point

351.5 °C, 351-352 °C
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Solubility

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform
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Density

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85
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Vapor Pressure

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133
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Mechanism of Action

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation., ... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation.
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Impurities

Heavy metals (as Pb): Not more than 10 mg/kg /from table/
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Color/Form

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder

CAS No.

57-10-3
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Melting Point

62.49 °C, 61.8 °C, 63 °C
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.